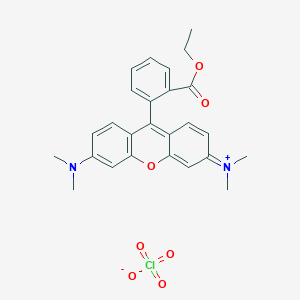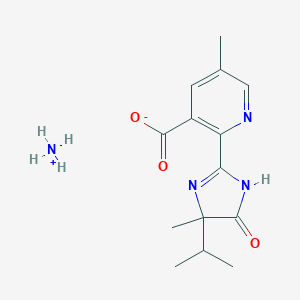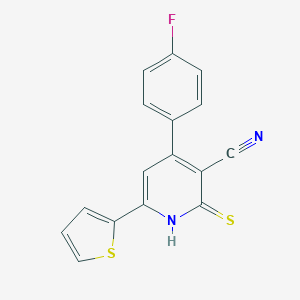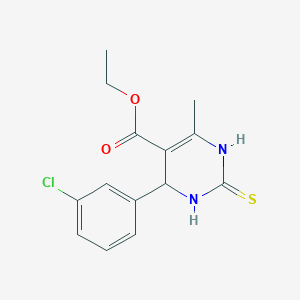![molecular formula C11H9NS B220037 4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)
4-[2-(3-Thienyl)ethenyl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TPEP and is a derivative of pyridine. It has a thienyl group attached to the pyridine ring, which gives it unique properties.
科学研究应用
TPEP has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and materials science. It has been used as a building block for the synthesis of conjugated polymers, which have shown promising results in organic solar cells and field-effect transistors. TPEP has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
作用机制
The mechanism of action of TPEP is not fully understood, but it is believed to involve the interaction of the thienyl group with the pyridine ring. This interaction leads to the formation of a conjugated system, which gives TPEP its unique properties. TPEP has shown to have a high electron affinity and can act as an electron acceptor in organic photovoltaic cells.
Biochemical and Physiological Effects
TPEP has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and biocompatible, which makes it a potential candidate for biomedical applications.
实验室实验的优点和局限性
One of the advantages of using TPEP in lab experiments is its ease of synthesis. The reaction can be carried out in a relatively short time and with a high yield. TPEP is also stable under ambient conditions, which makes it easy to handle and store. However, one of the limitations of using TPEP is its limited solubility in common solvents, which can make it difficult to work with in certain applications.
未来方向
There are several future directions for the research on TPEP. One of the areas of interest is the development of new conjugated polymers using TPEP as a building block. These polymers have the potential to be used in various applications such as organic solar cells and field-effect transistors. Another area of interest is the development of new fluorescent probes using TPEP for the detection of metal ions. TPEP also has potential applications in biomedical imaging and photodynamic therapy. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.
Conclusion
In conclusion, 4-[2-(3-Thienyl)ethenyl]pyridine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, stability, and unique properties make it a potential candidate for various applications such as organic electronics, optoelectronics, and materials science. Further research is needed to fully understand the mechanism of action of TPEP and its potential applications in various fields.
合成方法
The synthesis of TPEP involves the reaction of 2-bromo-3-thiophenecarboxaldehyde with 4-vinylpyridine in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at a specific temperature and pressure. The product is then purified by column chromatography to obtain pure TPEP.
属性
产品名称 |
4-[2-(3-Thienyl)ethenyl]pyridine |
|---|---|
分子式 |
C11H9NS |
分子量 |
187.26 g/mol |
IUPAC 名称 |
4-[(E)-2-thiophen-3-ylethenyl]pyridine |
InChI |
InChI=1S/C11H9NS/c1(2-11-5-8-13-9-11)10-3-6-12-7-4-10/h1-9H/b2-1+ |
InChI 键 |
QBNVQHBFTPKHDQ-OWOJBTEDSA-N |
手性 SMILES |
C1=CN=CC=C1/C=C/C2=CSC=C2 |
SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
规范 SMILES |
C1=CN=CC=C1C=CC2=CSC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
![methyl 2-[2-[2-[[(2S)-6-amino-1-[[(2S)-2-[(2-aminoacetyl)amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-1-oxohexan-2-yl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carboxylate](/img/structure/B220012.png)


![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)



![4-[3-(4-Chloro-phenyl)-3-oxo-propenylamino]-N-(4,6-dimethyl-pyrimidin-2-yl)-benzenesulfonamide](/img/structure/B220083.png)

![(3E)-3-[(2E)-2-[(1R,3aR,7aS)-1-(6-hydroxy-6-methylheptan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-2-methylidenepentane-1,5-diol](/img/structure/B220115.png)

![2-({[(3-Chlorophenyl)carbonyl]carbamothioyl}amino)-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B220134.png)